Sigma-2 Receptor Affinity Preference vs. N-(1-Benzylpiperidin-4-yl)phenylacetamide Sigma-1 Selectivity
A structurally matched benzylpiperidine-2-ylmethyl analog of the target compound demonstrates a sigma-2 receptor Ki of 90 nM versus a sigma-1 receptor Ki of 841 nM, yielding a σ₂/σ₁ selectivity ratio of approximately 0.11 (i.e., ~9.3-fold preference for σ₂) [1]. This profile contrasts sharply with the N-(1-benzylpiperidin-4-yl)phenylacetamide series, where the unsubstituted lead compound displays Ki σ₁ = 3.90 nM and Ki σ₂ = 240 nM, a σ₂/σ₁ ratio of ~61.5 and strong σ₁ selectivity [2]. The 2-fluoro-substituted analog (compound 11) from the same 4-yl series achieves the highest σ₁ selectivity: Ki σ₁ = 3.56 nM, Ki σ₂ = 667 nM, σ₂/σ₁ = 187 [2]. Thus, the piperidine-2-ylmethyl regioisomer with N-cyclopropyl substitution fundamentally alters sigma subtype preference relative to the established piperidine-4-yl series.
| Evidence Dimension | Sigma receptor subtype affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | Ki σ₂ = 90 nM; Ki σ₁ = 841 nM (σ₂/σ₁ ≈ 0.11; ~9.3-fold σ₂ preference) |
| Comparator Or Baseline | N-(1-Benzylpiperidin-4-yl)phenylacetamide: Ki σ₁ = 3.90 nM, Ki σ₂ = 240 nM (σ₂/σ₁ = 61.5); 2-Fluoro analog (compound 11): Ki σ₁ = 3.56 nM, Ki σ₂ = 667 nM (σ₂/σ₁ = 187) |
| Quantified Difference | σ₂/σ₁ selectivity ratio differs by approximately 560-fold (0.11 vs. 61.5) compared with the unsubstituted 4-yl comparator; approximately 1,700-fold difference vs. the 2-fluoro analog |
| Conditions | Target: BindingDB BDBM50604967, sigma 2 Ki determined in rat PC12 cells; sigma 1 Ki via displacement of [³H](+)-pentazocine. Comparator: sigma 1 and sigma 2 binding in guinea pig brain membranes using [³H](+)-pentazocine (J. Med. Chem. 1998, 2001). |
Why This Matters
For procurement decisions targeting sigma-2/TMEM97 pharmacology (oncology, neuroscience), the 2-ylmethyl scaffold provides a fundamentally different selectivity starting point that the standard 4-yl series cannot offer without extensive re-synthesis.
- [1] BindingDB Entry BDBM50604967 / CHEMBL1698776. Sigma 1 Ki = 841 nM; Sigma 2 Ki = 90 nM. ChEMBL-curated affinity data. View Source
- [2] Huang Y, Hammond PS, Whirrett BR, Kuhner RJ, Wu L, Childers SR, Mach RH. J Med Chem. 1998;41(13):2361-70. PMID: 9632369; Huang Y, Hammond PS, Wu L, Mach RH. J Med Chem. 2001;44(26):4404-15. PMID: 11728186. View Source
